molecular formula C8H12N4O4 B7856997 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid

Cat. No.: B7856997
M. Wt: 228.21 g/mol
InChI Key: VWCNMLICEBTHRF-UHFFFAOYSA-N
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Description

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms within a five-membered ring structure. This compound is characterized by its unique molecular structure, which includes an amino group, a methyl group, and a butanedioic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid typically involves the following steps:

  • Formation of 1H-1,2,4-triazole: The starting material is often a hydrazine derivative, which undergoes cyclization with a carboxylic acid or its derivatives to form the triazole ring.

  • Introduction of the Amino Group: The amino group is introduced through a substitution reaction, where an appropriate amine reacts with the triazole intermediate.

  • Methylation: The methyl group is introduced by reacting the triazole intermediate with a methylating agent such as methyl iodide.

  • Attachment of Butanedioic Acid: The final step involves the esterification or amidation reaction to attach the butanedioic acid moiety to the triazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

  • Reduction: The compound can be reduced to form amines or amides.

  • Substitution: The triazole ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines are used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, nitroso derivatives.

  • Reduction Products: Amines, amides.

  • Substitution Products: Alkylated triazoles, hydroxylated triazoles.

Scientific Research Applications

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid has various applications in scientific research, including:

  • Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antifungal properties.

  • Medicine: It is investigated for its potential use in drug development, particularly in the treatment of infections and inflammatory conditions.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid exerts its effects involves its interaction with molecular targets and pathways. The amino group and the triazole ring can bind to enzymes and receptors, modulating their activity. The exact mechanism may vary depending on the specific application and biological system.

Comparison with Similar Compounds

2-[(5-amino-3-methyl-1H-1,2,4-triazol-1-yl)methyl]butanedioic acid is compared with other triazole derivatives, such as:

  • 5-Amino-1H-1,2,4-triazole-3-carboxylic acid methyl ester: Similar in structure but lacks the butanedioic acid moiety.

  • 3-Amino-5-methylthio-1H-1,2,4-triazole: Contains a thio group instead of a methyl group.

  • Triazole hybrids: Compounds that combine triazole with other heterocyclic structures.

These compounds share similarities in their triazole core but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities.

Properties

IUPAC Name

2-[(5-amino-3-methyl-1,2,4-triazol-1-yl)methyl]butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O4/c1-4-10-8(9)12(11-4)3-5(7(15)16)2-6(13)14/h5H,2-3H2,1H3,(H,13,14)(H,15,16)(H2,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCNMLICEBTHRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=N1)N)CC(CC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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